![molecular formula C34H36N6O7S B13039490 Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 6087-75-8](/img/structure/B13039490.png)
Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxymethyl, methyl, and tetrazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the nucleophilic ring-opening reaction of bicyclic aziridines with 1-methyl-1H-tetrazole-5-thiol under mild conditions (37°C) and using water as the reaction medium . This method is environmentally friendly and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tetrazole and dioxane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde derivatives, while nucleophilic substitution can introduce various functional groups into the tetrazole or dioxane rings.
Aplicaciones Científicas De Investigación
Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its functional groups and stability.
Mecanismo De Acción
The mechanism of action of Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl and tetrazole groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Benzylthio-1H-tetrazole: This compound shares the tetrazole moiety and has similar reactivity in nucleophilic substitution reactions.
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol: This compound also contains the 1-methyl-1H-tetrazol-5-yl group and undergoes similar synthetic transformations.
Uniqueness
Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its stability and reactivity make it a valuable compound for various scientific and industrial purposes.
Propiedades
Número CAS |
6087-75-8 |
|---|---|
Fórmula molecular |
C34H36N6O7S |
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
benzyl N-[1-[[4-[4-[4-(hydroxymethyl)phenyl]-5-methyl-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1,3-dioxan-2-yl]phenyl]methyl]-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C34H36N6O7S/c1-21-28(20-48-33-36-37-38-39(33)2)46-32(47-30(21)25-12-10-23(18-41)11-13-25)26-14-8-22(9-15-26)17-40-29(42)16-27(31(40)43)35-34(44)45-19-24-6-4-3-5-7-24/h3-15,21,27-28,30,32,41H,16-20H2,1-2H3,(H,35,44) |
Clave InChI |
FAHRAVGOUZCDSF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)CN4C(=O)CC(C4=O)NC(=O)OCC5=CC=CC=C5)CSC6=NN=NN6C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



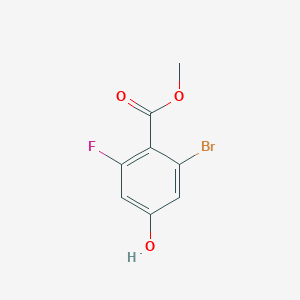
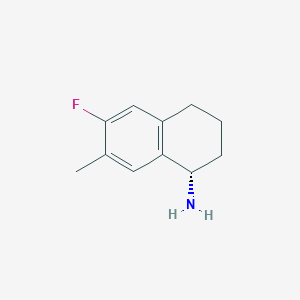



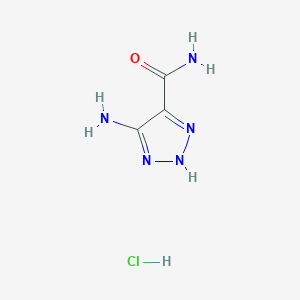


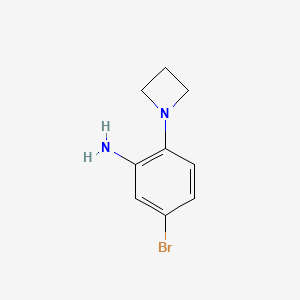
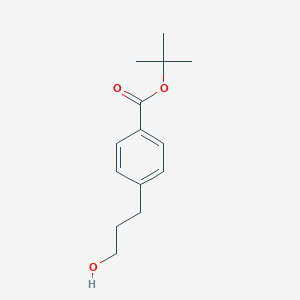


![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
